molecular formula C9H8N2O2 B1328137 Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 872355-63-0

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B1328137
CAS No.: 872355-63-0
M. Wt: 176.17 g/mol
InChI Key: MBGFQGFFXXEMIA-UHFFFAOYSA-N
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Description

Chemical Identity and Fundamental Properties

Molecular Structure and Identification

Chemical Formula and Molecular Weight

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate possesses the molecular formula C₉H₈N₂O₂, which reflects its composition of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been consistently reported across multiple chemical databases, with slight variations in precision. The most commonly cited molecular weight is 176.17 grams per mole, as documented in the PubChem database. Alternative sources report values of 176.18 grams per mole and 176.175 grams per mole, reflecting minor differences in computational methods and rounding conventions.

The monoisotopic mass, which represents the exact mass of the molecule using the most abundant isotope of each element, has been calculated as 176.058577 atomic mass units. This precise value is particularly important for mass spectrometric analysis and accurate molecular identification in analytical applications. The molecular formula indicates the presence of two heteroatoms (nitrogen) within the bicyclic ring system, along with a carboxylate ester functional group that contributes to the compound's chemical reactivity and physical properties.

Property Value Source
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Alternative Molecular Weight 176.18 g/mol
Average Mass 176.175 g/mol
Monoisotopic Mass 176.058577 u
CAS Registry Number and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 872355-63-0, which serves as the primary unique identifier for this compound across chemical databases and commercial suppliers. This CAS number enables unambiguous identification and facilitates accurate chemical communication within the scientific community.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGFQGFFXXEMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649804
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-63-0
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Desilylation & Cyclization Tetrabutylammonium fluoride in THF, 70 °C, 4 h Not explicitly stated (moderate) Direct use of crude product for next step
Protection (N-TIPS) TIPSCl, NaH, DMF, 0 °C, 5 h 84 High yield, protects nitrogen for lithiation
Ortho-Lithiation & Esterification sec-BuLi, ethyl chloroformate, low temp High Regioselective ester introduction
Deprotection (TBAF) Tetrabutylammonium fluoride High Removes TIPS protecting group

Research Findings and Practical Notes

  • The desilylation method using tetrabutylammonium fluoride is a straightforward approach to generate the fused pyrrolopyridine ring system with the methyl ester at the 5-position, suitable for scale-up due to mild conditions.

  • Ortho-lithiation strategies provide regioselective access to functionalized derivatives, allowing for structural diversification important in drug discovery.

  • Stability issues related to the pyrrolopyridine scaffold, such as susceptibility to air oxidation at certain positions, can be mitigated by substituent modifications, which is critical for the development of stable analogs.

  • The methyl ester functionality is typically introduced via electrophilic esterification (e.g., ethyl chloroformate) after lithiation, ensuring precise placement on the heterocyclic core.

Scientific Research Applications

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate has been extensively studied for its various applications:

Medicinal Chemistry

This compound has shown promise in drug discovery, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways:

  • Antitumor Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, it has been documented to induce apoptosis in breast cancer cell lines by targeting fibroblast growth factor receptors (FGFRs) .
  • Kinase Inhibition : It has been explored as a scaffold for developing inhibitors targeting various kinases. Studies have demonstrated its ability to stabilize inactive conformations of kinases, thereby inhibiting their activity effectively .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Heterocycles : It is utilized in synthesizing more complex heterocyclic compounds through various chemical reactions such as cyclization and substitution .
  • Ligand in Coordination Chemistry : This compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique catalytic properties .

Biological Research

The compound plays a role in biological studies aimed at understanding enzyme interactions and cellular mechanisms:

  • Enzyme Inhibition Studies : It is employed to investigate the structure-activity relationship of pyrrolo[3,2-b]pyridine derivatives as potential enzyme inhibitors .
  • Mechanistic Insights : The binding interactions of this compound with various biological targets have been elucidated through biochemical assays, providing insights into its mode of action .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

StudyFocusKey Findings
Antitumor EffectsDemonstrated inhibition of breast cancer cell proliferation via FGFR targeting.
Kinase InhibitionIdentified as a potent MPS1 inhibitor with favorable pharmacokinetics in tumor models.
Structure-Activity RelationshipExplored various derivatives for antibacterial activity, showcasing the compound's adaptability.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

  • Advanced Materials : It is involved in synthesizing organic semiconductors and light-emitting diodes (LEDs), highlighting its significance in materials science .
  • Specialty Chemicals Production : The compound serves as an intermediate in producing specialty chemicals used across various industries.

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of fibroblast growth factor receptors, which play a role in cancer cell proliferation and survival . The compound’s structure allows it to bind to the active site of these receptors, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Positional Isomers and Ester Variants

The compound’s structural analogs differ in substitution patterns, ester groups, or heterocyclic ring connectivity. Key examples include:

Compound Name CAS Number Substituents Ester Group Similarity Score Key References
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate 872355-63-0 None (parent) Methyl N/A
Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate 147071-00-9 Positional isomer Methyl 0.60
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 221675-35-0 Positional isomer Ethyl 0.90
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 394223-02-0 Positional isomer Methyl 0.93

Key Observations :

  • Positional Isomers : Shifting the pyrrole nitrogen (e.g., [3,2-b] vs. [2,3-b] or [2,3-c]) alters electronic properties and binding affinities in biological systems .
  • Ester Group Impact : Ethyl esters (e.g., CAS 221675-35-0) exhibit lower polarity than methyl esters, influencing solubility and pharmacokinetics .

Substituted Derivatives

Functionalization with halogens, alkoxy groups, or aryl moieties modifies reactivity and applications:

Compound Name CAS Number Substituents Key Applications Synthesis Method References
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 23699-62-9 5-Ethoxy Enzyme inhibition studies Esterification of carboxylic acid intermediates
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 800401-84-7 5-Chloro Anticancer agent precursor Pd/C-catalyzed hydrogenation
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-5-carboxylate N/A 1-Phenylsulfonyl Protease inhibition Sulfonylation of parent compound

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, SO₂Ph): Enhance stability and modulate interaction with biological targets .
  • Alkoxy Groups (e.g., ethoxy): Improve membrane permeability in drug candidates .

Analog-Specific Syntheses :

  • Ethyl Derivatives: Use ethanol instead of methanol for esterification .
  • Halogenated Analogs : Introduce halogens via electrophilic substitution or Pd-catalyzed cross-coupling .

Physicochemical and Commercial Comparison

Property This compound Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Molecular Weight 176.17 g/mol 249.28 g/mol 176.17 g/mol
Melting Point Not reported Not reported Not reported
Price (1g) ~$1,028 (sulfonylated analog) \sim$280–$500 \sim$150–$300
Stability Air-sensitive (requires cold storage) Stable at RT Moderately stable

Biological Activity

Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of approximately 176.18 g/mol. Its structure features a pyrrolopyridine core with a methyl ester functional group, which enhances its lipophilicity and reactivity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study found that derivatives of this compound inhibited FGFR1–4 with IC50 values ranging from 7 to 712 nM and effectively reduced the proliferation of breast cancer cells (4T1) while inducing apoptosis .
  • Neuropharmacological Effects : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases. Its ability to modulate these systems warrants further investigation into its mechanisms of action .
  • Anti-inflammatory Potential : this compound has also shown promise as an anti-inflammatory agent, although specific pathways and efficacy need further exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

  • Functional Groups : The presence of hydroxyl (-OH) groups in related pyridine derivatives has been shown to enhance antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231 .
  • Methyl Substituents : The addition of methyl groups at specific positions on the pyrrole ring can significantly affect the compound's potency against cancer cells .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameActivity TypeIC50 (nM)Remarks
This compoundFGFR Inhibition7 - 712Effective against breast cancer cells
Pyrrolo[3,2-b]pyridine-5-carboxylic acidAntiproliferativeNot specifiedLacks methyl ester functionality
1H-Pyrrolo[3,2-b]pyridin-5-oneAnticancerNot specifiedContains a ketone instead of an ester

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • FGFR Inhibition : A study reported that this compound and its derivatives exhibited potent inhibition of FGFRs, making them potential candidates for cancer therapy. Compound 4h demonstrated significant efficacy in inhibiting breast cancer cell proliferation and migration .
  • Neuropharmacological Investigations : Research has indicated potential interactions with neurotransmitter receptors, suggesting implications for treating neurological disorders .
  • Antimicrobial Activity : Related pyrrolopyridine compounds have shown promising antimicrobial properties, indicating a broader spectrum of biological activity that could be explored further .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, and how can regioselectivity be controlled?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or cyclization of pre-functionalized pyridine derivatives. For example, intermediates like methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine carboxylate (CAS: 871819-43-1) are key precursors, where bromine substituents allow Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups . Regioselectivity is achieved by optimizing reaction conditions (e.g., temperature, catalyst loading) and protecting groups to direct cyclization to the 5-position.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and purity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR will show characteristic peaks for the pyrrolopyridine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the methyl ester (δ 3.9–4.1 ppm). 13C^{13}C NMR confirms the carbonyl (C=O) at ~165–170 ppm .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (C9_9H8_8N2_2O2_2) with a molecular ion peak at m/z 176.17 .
  • IR : A strong absorption band near 1700 cm1^{-1} confirms the ester carbonyl group .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) reveal degradation via ester hydrolysis in acidic/basic media. Storage at 2–8°C in anhydrous environments is recommended to prevent decomposition .

Advanced Research Questions

Q. How does this compound serve as a building block for kinase inhibitors in medicinal chemistry?

  • Methodology : The pyrrolopyridine scaffold is a privileged structure in kinase inhibitor design. For example, derivatives of this compound have been used in RAF kinase inhibitors by substituting the carboxylate group with sulfonamide or amide functionalities. Computational docking studies (e.g., using AutoDock Vina) guide modifications to enhance binding affinity to ATP pockets .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., cell line variability, ATP concentrations). Systematic validation using orthogonal assays (e.g., biochemical vs. cellular assays) and structural analogs (e.g., replacing the methyl ester with ethyl or tert-butyl esters) helps isolate structure-activity relationships (SAR) .

Q. How can the compound be functionalized for use in metal-catalyzed C–H activation reactions?

  • Methodology : The electron-rich pyrrolopyridine core facilitates regioselective C–H bond activation. For example, palladium-catalyzed C–H arylation at the 3-position can be achieved using directing groups (e.g., pyridine or amides). Reaction optimization (e.g., ligand screening, solvent selection) improves yields and selectivity .

Q. What role does this compound play in synthesizing fluorescent probes or materials?

  • Methodology : The compound’s conjugated π-system allows tuning of photophysical properties. Introducing electron-donating/withdrawing groups (e.g., –NO2_2, –NH2_2) via ester hydrolysis or nucleophilic substitution shifts absorption/emission wavelengths. Time-resolved fluorescence spectroscopy quantifies quantum yields and Stokes shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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